molecular formula C12H13N3O2S2 B10893881 N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 443749-21-1

N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B10893881
CAS No.: 443749-21-1
M. Wt: 295.4 g/mol
InChI Key: BAQHXLJACWEJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: It may be used as a pesticide or herbicide due to its biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The thiadiazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Unique due to its specific substitution pattern and biological activity.

    N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and may influence its interaction with biological targets, making it a compound of interest in various research fields.

Properties

CAS No.

443749-21-1

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16)

InChI Key

BAQHXLJACWEJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.